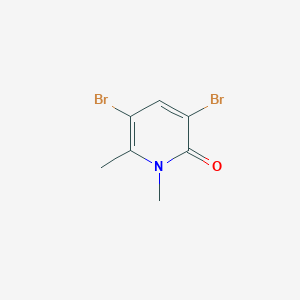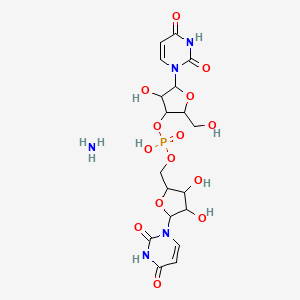
Methyl 3,5-difluoro-2-nitrobenzoate
Overview
Description
Methyl 3,5-difluoro-2-nitrobenzoate is a chemical compound that is part of the nitrobenzoate family, characterized by the presence of nitro and ester functional groups attached to a benzene ring. The compound is further modified by the presence of fluorine atoms, which can significantly alter its chemical and physical properties. Although the provided papers do not directly discuss this compound, they provide insights into related compounds that can help infer some of its characteristics.
Synthesis Analysis
The synthesis of related nitrobenzoate compounds involves various chemical reactions. For instance, the synthesis of 5-nitro-2,3-dihydrobenzo(b)furanes from 2-methylenetriethyl-ammonio-4-nitrophenolat and 2-chloro-1,3-dicarbonyl compounds is described, which involves a one-step procedure and the use of nuclear magnetic resonance spectroscopy for structural determination . Similarly, the synthesis of dinitrobenzenes and their transformation into nitro-indoles through a two-step process involving nitration and reaction with sulfur tetrafluoride is detailed . These methods could potentially be adapted for the synthesis of this compound by incorporating fluorine atoms at the appropriate positions on the benzene ring.
Molecular Structure Analysis
The molecular structure of nitrobenzoate compounds can be complex, with potential for various isomers and conformations. For example, methyl 4-hydroxy-3-nitrobenzoate crystallizes with two unique molecules in the asymmetric unit, and its crystal structure is characterized by hydrogen bonding and pi-stacking interactions . The conformational behavior of methyl 3-nitrobenzoate has been explored using density functional theory (DFT), revealing the most stable rotational isomers and their properties . These studies suggest that this compound would also exhibit a complex conformational landscape, influenced by the electronegative fluorine atoms.
Chemical Reactions Analysis
The chemical reactivity of nitrobenzoate compounds can be influenced by the presence of nitro and ester groups, as well as substituents like fluorine atoms. The papers provided do not directly address the chemical reactions of this compound, but they do discuss the transformations of related compounds. For instance, the transformation of dinitrobenzenes into nitro-indoles using the Batcho-Leimgruber synthetic protocol is an example of the type of chemical reactions that these compounds can undergo . This suggests that this compound could participate in similar reactions, potentially leading to the formation of various heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzoate compounds are determined by their molecular structure and the nature of their substituents. The crystal structure of methyl 4-hydroxy-3-nitrobenzoate provides information on its lattice parameters and hydrogen bonding . The conformational study of methyl 3-nitrobenzoate offers insights into its dipolar and vibrational properties, as well as the effects of solvents on its conformational equilibrium . Additionally, the synthesis and characterization of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, including its vibrational wavenumbers and hyperpolarizability, provide a basis for understanding the properties of similar compounds . These studies imply that this compound would have distinct physical and chemical properties, such as solubility, melting point, and reactivity, which could be further investigated through experimental studies.
Scientific Research Applications
Solubility and Physicochemical Properties
- The solubility of 2-methyl-3-nitrobenzoic acid in various organic solvents was measured to calculate Abraham model solute descriptors, aiding in predicting solubility in additional solvents. This is relevant to understanding the behavior of related compounds like Methyl 3,5-difluoro-2-nitrobenzoate in different environments (Hart et al., 2017).
Analytical Applications
- Techniques for quantitative determination of similar compounds, such as 2-methyl-3-nitrobenzoic acid, through gas chromatography, hint at potential methods for analyzing this compound in research settings (Xue & Nan, 2002).
Synthesis and Chemical Reactions
- This compound, due to its structural similarities, may be involved in chemical syntheses akin to those described for 3-Methyl-2-nitrobenzoic acid, which was used as a starting material in various chemical reactions, including esterification and reduction (Chen et al., 2010).
Crystallography and Structure Analysis
- Studies on similar nitrobenzoate derivatives have involved detailed crystal structure analysis, which can be applied to understand the structural properties and potential applications of this compound in fields like materials science and nanotechnology (Li et al., 2005).
Medicinal Chemistry and Drug Synthesis
- Though information on drug usage and side effects is excluded, it's notable that related compounds have been studied for their role in the synthesis of pharmaceuticals, indicating potential research applications for this compound in medicinal chemistry (Wang & Shi, 2011).
Safety and Hazards
“Methyl 3,5-difluoro-2-nitrobenzoate” is classified under the GHS07 pictogram with the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
Methyl 3,5-difluoro-2-nitrobenzoate is a chemical compound that is often used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction . The primary targets of this compound are the organoboron reagents used in these reactions .
Mode of Action
In the Suzuki-Miyaura coupling reaction, this compound interacts with its targets (organoboron reagents) through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of various organic compounds, which can have numerous applications in fields such as pharmaceuticals, agrochemicals, and materials science .
Pharmacokinetics
It’s worth noting that the compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by factors such as its molecular weight, polarity, and the presence of functional groups .
Result of Action
The primary result of this compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds . On a molecular and cellular level, the compound’s action could potentially lead to changes in the structure and function of molecules synthesized using this reaction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s efficacy in the Suzuki-Miyaura coupling reaction can be influenced by the choice of catalyst and the reaction conditions .
properties
IUPAC Name |
methyl 3,5-difluoro-2-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c1-15-8(12)5-2-4(9)3-6(10)7(5)11(13)14/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNFXAWOOHTXBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673211 | |
| Record name | Methyl 3,5-difluoro-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
910123-09-0 | |
| Record name | Methyl 3,5-difluoro-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030384.png)




![Phenol, 4-[2,2':6',2''-terpyridin]-4'-yl-](/img/structure/B3030395.png)




